

# ABCA1 knockout mouse model and its phenotype

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An In-depth Technical Guide to the ABCA1 Knockout Mouse Model

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter that facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, primarily apolipoprotein A-I (apoA-I).[1][2] This process is the initial and rate-limiting step in reverse cholesterol transport (RCT) and the formation of high-density lipoprotein (HDL).[1][2] Mutations in the ABCA1 gene in humans lead to Tangier disease, a rare autosomal recessive disorder characterized by a near absence of plasma HDL, accumulation of cholesteryl esters in the reticuloendothelial system, and an increased risk of cardiovascular disease.[3][4][5]

The development of ABCA1 knockout (KO) mouse models has been instrumental in elucidating the in vivo functions of ABCA1 in lipid metabolism, atherosclerosis, and inflammation.[5][6] These models largely replicate the phenotype of human Tangier disease and serve as an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies aimed at modulating the RCT pathway.[5][6] This guide provides a

comprehensive overview of the ABCA1 KO mouse model, detailing its phenotype, key experimental protocols, and the associated signaling pathways.

## Generation of ABCA1 Knockout Mouse Models

Several distinct strains of ABCA1-deficient mice have been generated via homologous recombination. The two most prominent models were developed by:

- McNeish et al.: A targeting construct was used to replace exons 17 to 22, which encode the first nucleotide-binding fold of ABCA1. The targeted embryonic stem cells were from the DBA/1J strain, microinjected into C57BL/6 blastocysts, and the resulting chimeras were back-crossed to DBA/1J mice.[\[6\]](#)[\[7\]](#)
- Christiansen-Weber et al.: An 8.5-kb DNA fragment containing exons 18 to 22 was used to create the knockout construct, disrupting the 3' exons. This targeting was performed in E14 embryonic stem cells, establishing the model on a pure C57BL/6 background.[\[6\]](#)

It is critical to note that the genetic background of the mice significantly influences the resulting phenotype, particularly concerning the extent of lipid accumulation and atherosclerosis development.[\[6\]](#)[\[8\]](#)

## Phenotypic Characteristics of ABCA1 KO Mice

The absence of a functional ABCA1 protein results in a complex, multi-systemic phenotype.

### Plasma Lipoprotein Profile

The most striking and consistent phenotype across all ABCA1 KO strains is the severe dyslipidemia, mirroring Tangier disease.[\[6\]](#)[\[7\]](#)[\[8\]](#) Homozygous knockout mice exhibit a virtual absence of HDL cholesterol.

Parameter	Genotype	Change vs. Wild-Type (WT)	Mouse Strain / Background	Reference
HDL-Cholesterol	ABCA1 <sup>-/-</sup>	>99% decrease	DBA/1J	[7]
ABCA1 <sup>+/-</sup>	~50% decrease	C57BL/6	[8]	
Apolipoprotein A-I (apoA-I)	ABCA1 <sup>-/-</sup>	>99% decrease	DBA/1J	[7]
Total Plasma Cholesterol	ABCA1 <sup>-/-</sup>	~70% decrease	DBA/1J	[7]
ABCA1 <sup>-/-</sup>	Significantly reduced	C57BL/6	[8]	
LDL-Cholesterol	ABCA1 <sup>-/-</sup>	~70% decrease	DBA/1J	[7]
Apolipoprotein B (apoB)	ABCA1 <sup>-/-</sup>	~20% decrease	DBA/1J	[7]

## Macrophage Function and Foam Cell Formation

ABCA1 is highly expressed in macrophages and is critical for preventing the accumulation of excess cholesterol.[4][9]

- Cholesterol Efflux:** Macrophages from ABCA1 KO mice show a severe impairment in their ability to efflux cholesterol to apoA-I.[10][11] Cholesterol efflux to whole serum is also reduced by approximately 40%.[10]
- Foam Cell Formation:** The inability to efflux cholesterol leads to massive lipid accumulation, transforming macrophages into foam cells.[6] This occurs predominantly in tissues with high cell turnover and large macrophage populations, such as the liver, thymus, testes, and spleen.[6][8]
- Inflammation:** ABCA1 deficiency in macrophages enhances pro-inflammatory responses.[11] When challenged with lipopolysaccharide (LPS), macrophages from ABCA1 KO mice exhibit increased expression of pro-inflammatory cytokines, driven by enhanced activation of NF-κB and MAPK signaling pathways.[11]

Parameter	Genotype	Finding	Condition	Reference
Peritoneal Macrophage Cholesterol	Myeloid-specific ABCA1 KO	732 µg CE/mg protein (KO) vs. 9 µg CE/mg protein (Control)	16 weeks atherogenic diet	[9]
Lipid-laden Peritoneal Cells	ABCA1/ABCG1 dKO (BM Transplant)	24.1% (dKO) vs. 0.58% (WT)	Western-type diet	[12]

## Atherosclerosis

The effect of global ABCA1 knockout on atherosclerosis is complex and highly dependent on the genetic background and the specific atherosclerosis model used (e.g., crossing with LDLR<sup>-/-</sup> or ApoE<sup>-/-</sup> mice).

- **Global KO:** On its own, a global ABCA1 knockout does not consistently lead to increased atherosclerosis, which was initially surprising given the absence of HDL.[3][6] This paradox is partly explained by the concomitant and significant reduction in atherogenic apoB-containing lipoproteins (VLDL and LDL).[3][13]
- **Macrophage-Specific Deletion:** Studies using bone marrow transplantation to create mice with ABCA1-deficient leukocytes (macrophages) in an atherogenic background (LDLR<sup>-/-</sup>) provide more direct evidence. These chimeras develop significantly larger and more advanced atherosclerotic lesions compared to controls, demonstrating that macrophage-specific ABCA1 is protective against atherosclerosis.[4]

Model	ABCA1 Status	Atherosclerosis Outcome	Key Confounding Factor	Reference
ABCA1 <sup>-/-</sup> on DBA/1J	Global Knockout	No increase in lesions	Reduced apoB lipoproteins	[6]
ABCA1 <sup>-/-</sup> x ApoE <sup>-/-</sup> or LDLR <sup>-/-</sup>	Global Knockout	No significant increase	Reduced apoB lipoproteins	[6][13]
ABCA1 <sup>-/-</sup> BM into LDLR <sup>-/-</sup>	Leukocyte-specific knockout	Significant increase in lesion area	Plasma HDL levels unaffected	[4]
Myeloid-specific ABCA1 KO on LDLR <sup>-/-</sup> background	Myeloid-specific knockout	Minimal impact on early/intermediate lesions	Paradoxical decrease in VLDL/LDL	[9]

## Tissue-Specific and Other Phenotypes

- **Reproduction and Development:** Homozygous ABCA1 KO females are often unable to produce litters due to severe placental malformation.[7][8] Homozygous pups also have a higher rate of perinatal lethality.[6][7]
- **Steroidogenic Tissues:** ABCA1 KO mice show reduced cholesteryl ester storage in the adrenal glands and ovaries, similar to ApoA-I and SR-BI knockout models, suggesting impaired steroidogenesis.[6][8]
- **Liver and Spleen:** Lipid deposition is heavily observed in the liver, and splenomegaly can occur in some models.[6][8]
- **Testes:** In addition to lipid deposition in Leydig cells (also seen in WT mice), ABCA1 KO mice show lipid accumulation in Sertoli cells.[8]
- **Brain and Cognition:** Brain-specific knockout of ABCA1 reduces brain cholesterol content, alters neuronal structure, and leads to motor and sensorimotor behavioral changes.[14] In

mouse models of Alzheimer's disease (AD), ABCA1 deficiency exacerbates amyloid deposition and memory deficits, particularly in mice expressing the human APOE4 allele.[15]  
[16]

## Key Experimental Methodologies

### Generation of Chimeric Mice via Bone Marrow Transplantation

This protocol is used to assess the specific role of hematopoietic (e.g., macrophage) ABCA1 in atherosclerosis.

- Objective: To create a mouse model where only hematopoietic cells lack ABCA1, while all other tissues are normal, within an atherosclerosis-prone (LDLR<sup>-/-</sup>) background.
- Materials:
  - Donor mice: ABCA1<sup>-/-</sup> mice
  - Control donor mice: ABCA1<sup>+/+</sup> (wild-type) littermates
  - Recipient mice: LDLR<sup>-/-</sup> mice (8-10 weeks old)
  - Acidified water (pH 2.5-3.0) with neomycin sulfate
  - Radiation source (e.g., X-ray irradiator)
- Procedure:
  - Recipient Preparation: Recipient LDLR<sup>-/-</sup> mice are lethally irradiated (e.g., two doses of 500 rads, 4 hours apart) to ablate their native bone marrow. For one week prior to and two weeks after irradiation, mice are given antibiotic water to prevent infection.
  - Donor Cell Isolation: Donor ABCA1<sup>-/-</sup> and ABCA1<sup>+/+</sup> mice are euthanized. The femurs and tibias are flushed with sterile saline or media to collect bone marrow cells.
  - Transplantation: A suspension of  $5 \times 10^6$  bone marrow cells is injected into the tail vein of each irradiated recipient mouse.

- Recovery and Diet: Mice are allowed to recover for 4-6 weeks to allow for hematopoietic reconstitution. They are then placed on an atherogenic (Western-type) diet for a specified period (e.g., 10-24 weeks) to induce lesion development.
- Confirmation of Chimerism: Successful reconstitution is confirmed by PCR genotyping of DNA isolated from peripheral blood or bone marrow to detect the wild-type and/or knockout ABCA1 allele.[4]

## Macrophage Cholesterol Efflux Assay

This in vitro assay quantifies the ability of macrophages to efflux cholesterol to specific acceptors like apoA-I.

- Objective: To measure the rate of cholesterol movement from macrophages to extracellular acceptors.
- Materials:
  - Peritoneal or bone marrow-derived macrophages (BMDMs) from ABCA1<sup>-/-</sup> and WT mice.
  - [<sup>3</sup>H]-cholesterol.
  - Bovine Serum Albumin (BSA).
  - Apolipoprotein A-I (apoA-I) or other acceptors (e.g., whole serum, HDL).
  - Scintillation fluid and counter.
- Procedure:
  - Macrophage Isolation: Harvest peritoneal macrophages via lavage or differentiate BMDMs from bone marrow aspirates. Plate cells in culture wells.
  - Cholesterol Loading: Incubate macrophages with medium containing [<sup>3</sup>H]-cholesterol and an ACAT inhibitor (to prevent esterification) for 24-48 hours to label the cellular cholesterol pools.

- Equilibration: Wash the cells and incubate in serum-free medium with BSA for a defined period (e.g., 1-6 hours) to allow for equilibration.
- Efflux: Replace the medium with fresh serum-free medium containing the cholesterol acceptor of interest (e.g., 10 µg/mL apoA-I). Incubate for 4-24 hours.
- Quantification:
  - Collect the supernatant (containing effluxed [<sup>3</sup>H]-cholesterol).
  - Lyse the cells with a solvent (e.g., isopropanol) to collect the remaining intracellular [<sup>3</sup>H]-cholesterol.
  - Measure the radioactivity in both fractions using a scintillation counter.
- Calculation: Percent efflux is calculated as:  $(\text{dpm in medium}) / (\text{dpm in medium} + \text{dpm in cells}) * 100$ .<sup>[10]</sup>

## Quantification of Atherosclerotic Lesions

- Objective: To measure the size and composition of atherosclerotic plaques in the aorta.
- Procedure:
  - Tissue Harvest: After the dietary intervention, mice are euthanized and perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The heart and aorta are dissected.
  - Aortic Root Analysis: The upper portion of the heart and the aortic root are embedded in OCT compound and frozen. Serial cryosections (e.g., 10 µm thick) are cut through the aortic root.
  - Staining:
    - Lesion Area: Sections are stained with Oil Red O, which stains neutral lipids (cholesteryl esters) red, to visualize the plaque area.

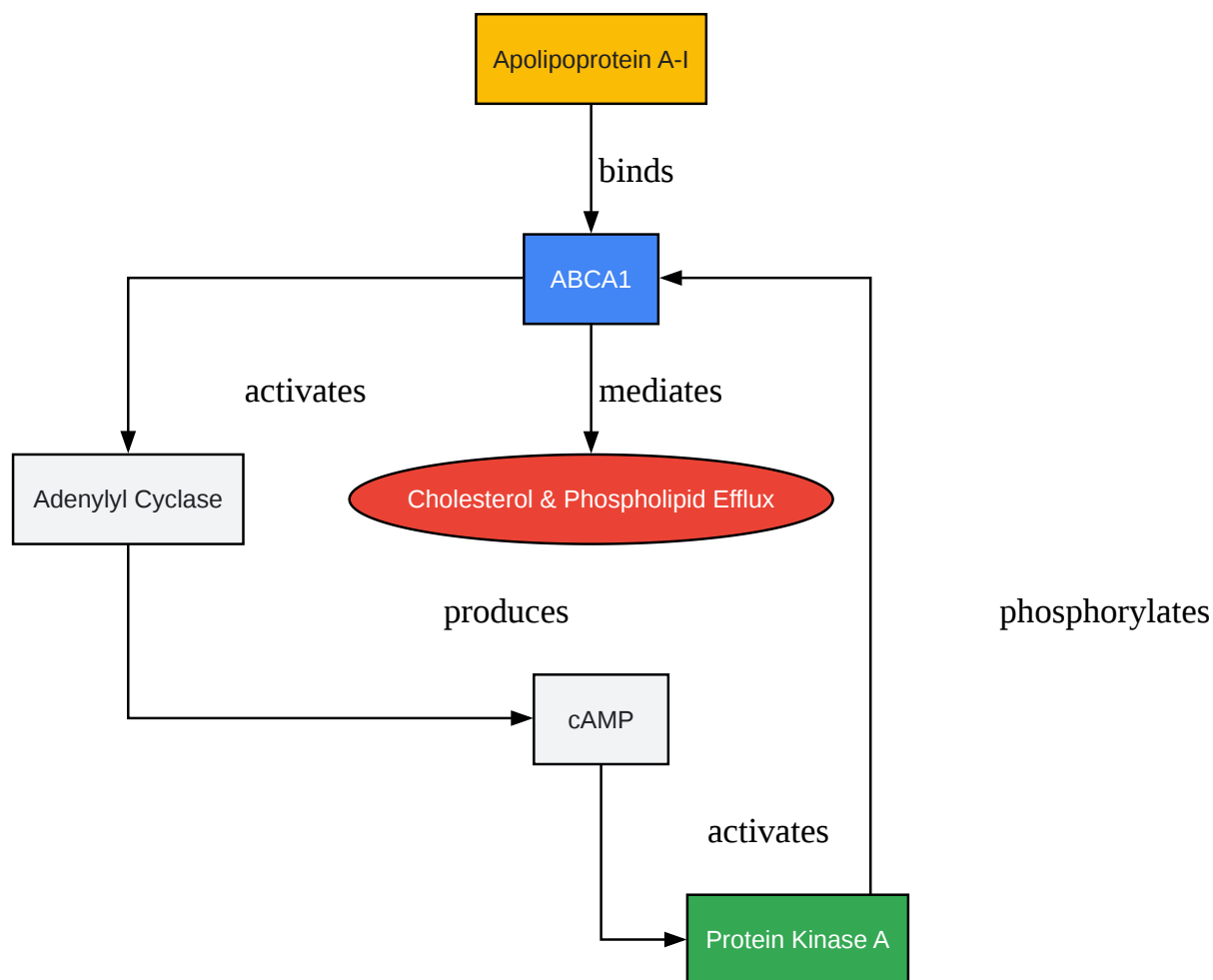
- Composition: Adjacent sections can be stained using immunohistochemistry for macrophages (e.g., anti-CD68), T-cells (e.g., anti-CD3), or with Masson's Trichrome to stain for collagen (fibrous cap).[4][9]
- Image Analysis: Stained sections are imaged, and the total vessel area and lesion area are quantified using image analysis software (e.g., ImageJ). The lesion size is often reported as the average area across multiple sections.[9][17]

## Signaling Pathways and Logical Relationships

ABCA1 is not merely a passive transporter; its interaction with apolipoproteins triggers intracellular signaling cascades that modulate its function and cellular inflammatory status.[1][18][19]

### ApoA-I Induced Signaling for Lipid Efflux

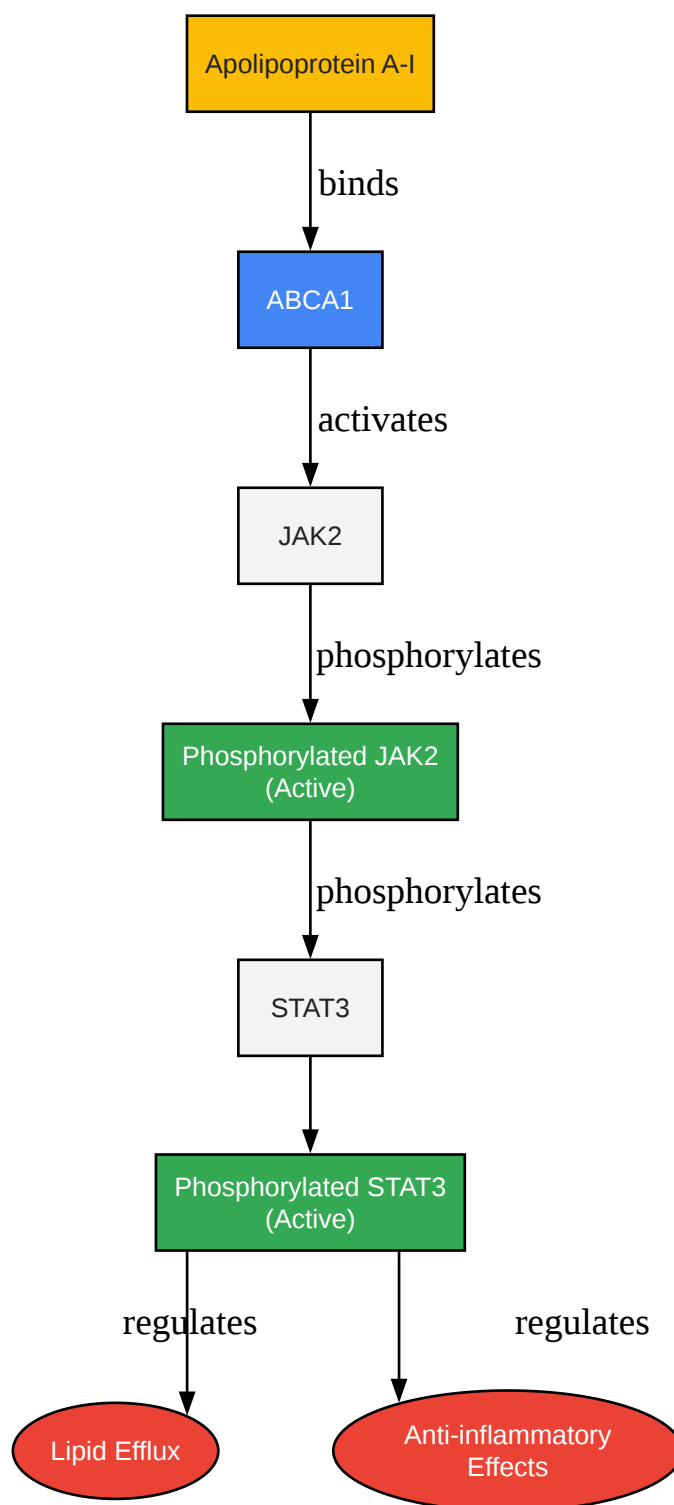
The binding of apoA-I to ABCA1 initiates several pathways. One key pathway involves the activation of Protein Kinase A (PKA).



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Caption: ApoA-I binding to ABCA1 activates PKA, which phosphorylates ABCA1 to promote lipid efflux.

Another critical pathway involves Janus Kinase 2 (JAK2), which is implicated in both lipid efflux and the anti-inflammatory properties of ABCA1.[18][19]

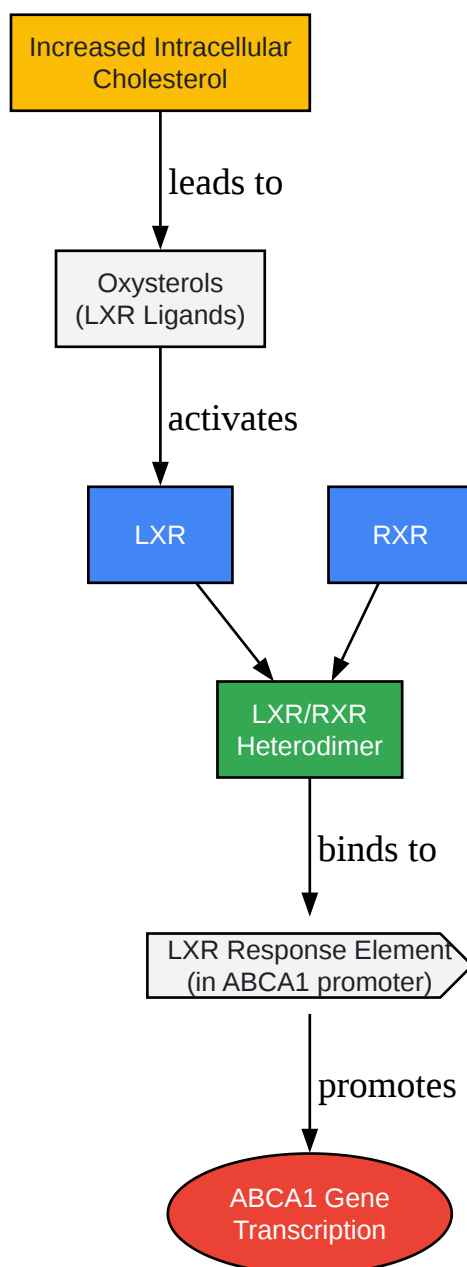


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Caption: The ABCA1-ApoA-I interaction activates the JAK2/STAT3 pathway, regulating both efflux and inflammation.

## Transcriptional Regulation of ABCA1

ABCA1 expression is tightly controlled by intracellular cholesterol levels through the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) nuclear receptor pathway.

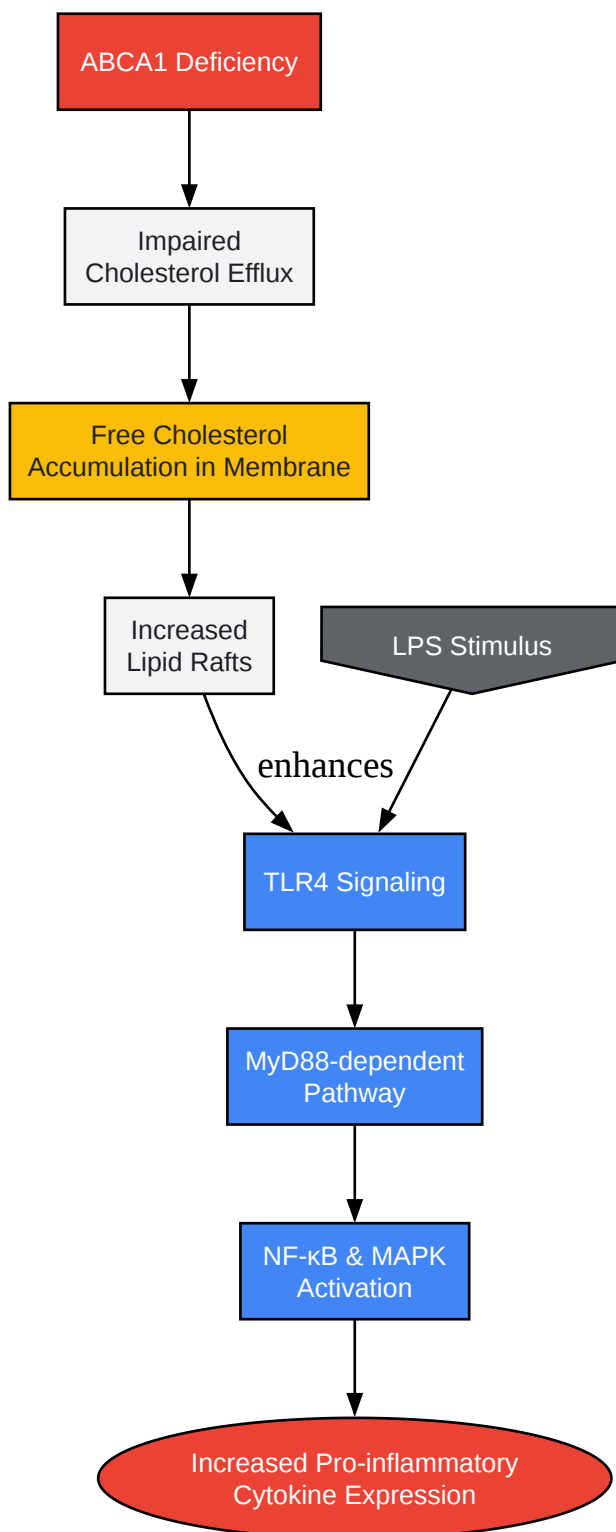


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Caption: High cellular cholesterol activates LXR/RXR, which drives ABCA1 gene transcription.

## Inflammatory Signaling in ABCA1 Deficiency

The absence of ABCA1 leads to an accumulation of free cholesterol in the macrophage plasma membrane, which enhances inflammatory signaling.



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Caption: ABCA1 deficiency promotes inflammation by enhancing MyD88-dependent signaling via membrane cholesterol.

## Conclusion

The ABCA1 knockout mouse model has been pivotal in confirming the central role of ABCA1 in HDL metabolism and reverse cholesterol transport. It accurately models many key aspects of human Tangier disease, including the characteristic lipid profile and macrophage foam cell accumulation. While the direct impact on atherosclerosis in global knockout models is confounded by altered lipoprotein levels, macrophage-specific deletion models have definitively shown that ABCA1 in hematopoietic cells is atheroprotective. Furthermore, these models have uncovered diverse roles for ABCA1 in inflammation, reproduction, and neurobiology. The ABCA1 KO mouse remains an essential and powerful tool for dissecting the complex biology of lipid trafficking and for the development of novel therapeutics targeting cardiovascular and neurological diseases.

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